molecular formula C8H7N3 B1429920 2-Cyclopropylpyrimidine-5-carbonitrile CAS No. 1158735-11-5

2-Cyclopropylpyrimidine-5-carbonitrile

Cat. No. B1429920
CAS RN: 1158735-11-5
M. Wt: 145.16 g/mol
InChI Key: SMJCCDZHBXLXBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors . Two compounds 4e and 4f disclosed the highest activity against all NCI60 panel cell lines .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpyrimidine-5-carbonitrile was elucidated by single crystal X-ray diffraction at low temperature (160 K) . The molecular conformation is locked by an intramolecular C–H⋯C interaction .

Scientific Research Applications

COX-2 Inhibition and Anticancer Activity

“2-Cyclopropylpyrimidine-5-carbonitrile” derivatives have been studied for their COX-2 inhibitory activities . These compounds have shown potent activity at minimal concentrations, with IC50 values in the submicromolar range, indicating their potential as anti-inflammatory agents . Additionally, certain derivatives have demonstrated anticancer activity comparable to or better than doxorubicin against various cell lines, including MCF-7, A549, A498, and HepG2 . This suggests their potential use in cancer therapy, particularly due to their low cytotoxicity on normal cell lines.

Anti-Inflammatory Applications

Pyrimidine derivatives, including “2-Cyclopropylpyrimidine-5-carbonitrile,” exhibit a range of pharmacological effects, one of which is anti-inflammatory . They work by inhibiting vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This makes them valuable for the development of new anti-inflammatory drugs.

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives are significant in preventing oxidative stress, which can lead to chronic diseases. The structure-activity relationships (SARs) of these compounds provide insights into their potential as antioxidants .

Antimicrobial Effects

Pyrimidines, including “2-Cyclopropylpyrimidine-5-carbonitrile,” have been reported to possess antibacterial, antiviral, antifungal, and antituberculosis activities. This broad spectrum of antimicrobial effects makes them candidates for developing new treatments for various infections .

SARs for Drug Development

The detailed SARs of pyrimidine derivatives are crucial for the synthesis of novel analogs. These studies help in understanding the relationship between the chemical structure of these compounds and their pharmacological activity, which is essential for drug development .

In Silico ADME Profile Studies

In silico studies of “2-Cyclopropylpyrimidine-5-carbonitrile” derivatives have revealed promising findings, such as strong gastrointestinal tract absorption, absence of blood-brain barrier permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties. These characteristics are important for the development of therapeutic candidates .

Future Directions

The future directions of 2-Cyclopropylpyrimidine-5-carbonitrile research could involve the development of new pyrimidine-5-carbonitrile derivatives as potential anti-cancer agents . These compounds could be designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

Mechanism of Action

properties

IUPAC Name

2-cyclopropylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJCCDZHBXLXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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